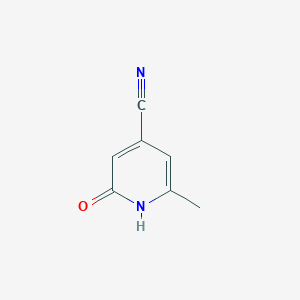

6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is characterized by its unique structure, which includes a pyridine ring with a methyl group at the 6-position, a carbonyl group at the 2-position, and a nitrile group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves the reaction of β-amino enones with methylene active nitriles. One common method includes the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, followed by acid-induced cyclization to form the desired pyridone derivative . The reaction conditions often involve the use of solvents such as ethanol and catalysts like potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridone derivatives.

Aplicaciones Científicas De Investigación

6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a versatile compound with significant applications across pharmaceutical development, agricultural chemicals, biochemical research, material science, and diagnostic applications . Its unique structure enhances bioactivity and improves therapeutic outcomes .

Scientific Research Applications

Pharmaceutical Development

6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders . In one study, chromenopyridine derivatives were synthesized to identify novel readthrough-inducing compounds, demonstrating therapeutic potential for patients with Hurler syndrome .

Agricultural Chemicals

This compound is used in formulating agrochemicals like herbicides and fungicides, providing effective solutions for pest control while minimizing environmental impact .

Biochemical Research

Researchers utilize 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in studies related to enzyme inhibition and metabolic pathways, aiding in understanding complex biological processes .

Material Science

The properties of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid make it suitable for developing advanced materials, including polymers and coatings, which offer improved durability and resistance to environmental factors .

Diagnostic Applications

The compound can be utilized in developing diagnostic agents, enhancing the detection of specific biomarkers in medical testing .

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its nitrile group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity . Additionally, the compound’s structure enables it to participate in redox reactions, affecting cellular oxidative stress pathways .

Comparación Con Compuestos Similares

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a hydroxy group at the 6-position.

4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a methoxy group instead of a hydroxy group.

Uniqueness: 6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Actividad Biológica

6-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, synthesizing findings from multiple studies and sources to provide a comprehensive overview.

- Chemical Formula : C8H6N2O3

- Molecular Weight : 178.14 g/mol

- CAS Number : 98436-89-6

Pharmacological Applications

The compound is primarily recognized for its role in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. Its structural features contribute to enhanced bioactivity, making it a valuable intermediate in drug formulation.

Key Biological Activities

-

Antiproliferative Activity

- Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the molecular structure have been shown to lower IC50 values significantly, indicating improved efficacy in inhibiting cell growth .

- Enzyme Inhibition

- Antimicrobial Properties

- Neuroprotective Effects

Case Studies and Experimental Data

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact effectively with biological targets:

- Hydrophobic Interactions : The presence of hydrophobic regions within the compound facilitates better interaction with cell membranes, enhancing cellular uptake and activity against targeted cells .

- Functional Group Influence : The presence of functional groups such as hydroxyl (-OH) has been shown to improve biological activity by enhancing interactions with cellular components .

Propiedades

Fórmula molecular |

C7H6N2O |

|---|---|

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

2-methyl-6-oxo-1H-pyridine-4-carbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(4-8)3-7(10)9-5/h2-3H,1H3,(H,9,10) |

Clave InChI |

ZRTIICYQJUNXHJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=O)N1)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.